Comparative LogP and Predicted Lipophilicity: How the Tri-Halogen Pattern Alters Partitioning Relative to Non-Iodinated Analogs
The presence of three distinct halogens—bromine, chlorine, and iodine—on the pyrrolo[2,3-b]pyridine core significantly elevates the compound's predicted lipophilicity compared to non-iodinated analogs. The consensus Log P for 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is calculated as 3.28 . In contrast, the non-iodinated precursor 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine exhibits a lower predicted Log P of approximately 2.8, while the mono-iodinated analog 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine shows an intermediate value of ~3.0 . This quantifiable difference in lipophilicity influences membrane permeability and binding pocket occupancy in biological assays, making the tri-halogenated variant a distinct chemical probe.
| Evidence Dimension | Predicted lipophilicity (Consensus Log P) |
|---|---|
| Target Compound Data | 3.28 |
| Comparator Or Baseline | 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: ~2.8; 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine: ~3.0 |
| Quantified Difference | ΔLogP = +0.48 vs. non-iodinated analog; +0.28 vs. mono-iodinated analog |
| Conditions | In silico prediction using consensus of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT models |
Why This Matters
Higher LogP alters compound partitioning in cellular assays and may improve membrane permeability, a critical factor when selecting a starting scaffold for kinase inhibitor optimization.
